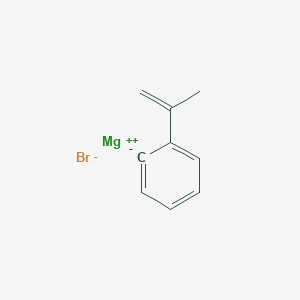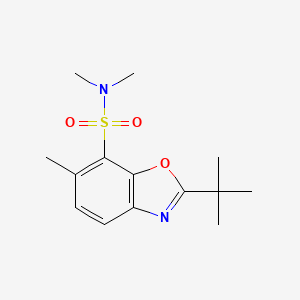![molecular formula C17H12ClNO2S B15169685 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde CAS No. 646053-16-9](/img/structure/B15169685.png)
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a thiazole ring, which is further substituted with a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde typically involves the condensation of 4-(4-chlorophenyl)-1,3-thiazol-2-ylmethanol with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzoic acid.
Reduction: 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzyl alcohol.
Substitution: 3-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
作用機序
The mechanism of action of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde is largely dependent on its interaction with biological targets. The thiazole ring and chlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by generating reactive oxygen species or disrupting membrane integrity.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-1,3-thiazol-2-ylmethanol: A precursor in the synthesis of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde.
3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and biological activity.
3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde: A methyl-substituted analog that may have different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The combination of the thiazole ring and benzaldehyde moiety also provides a versatile scaffold for further chemical modifications and the development of novel compounds with enhanced properties.
特性
CAS番号 |
646053-16-9 |
|---|---|
分子式 |
C17H12ClNO2S |
分子量 |
329.8 g/mol |
IUPAC名 |
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H12ClNO2S/c18-14-6-4-13(5-7-14)16-11-22-17(19-16)10-21-15-3-1-2-12(8-15)9-20/h1-9,11H,10H2 |
InChIキー |
KBSNVEFRCDIDQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)

![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)

![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)

![6-Azido-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15169628.png)
![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-](/img/structure/B15169655.png)
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)
